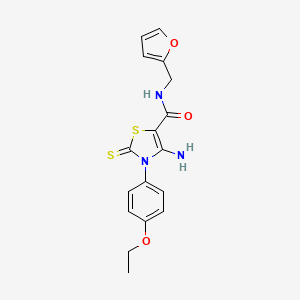

4-amino-3-(4-ethoxyphenyl)-N-(2-furylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

Description

This compound belongs to the thiazole family, characterized by a bicyclic thiazole core with a 2-thioxo group, a 4-ethoxyphenyl substituent at position 3, and a furylmethyl carboxamide moiety at position 5. Its molecular formula is C₁₈H₁₈N₄O₃S₂, with a molecular weight of approximately 418.49 g/mol.

Properties

IUPAC Name |

4-amino-3-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S2/c1-2-22-12-7-5-11(6-8-12)20-15(18)14(25-17(20)24)16(21)19-10-13-4-3-9-23-13/h3-9H,2,10,18H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZRYAFVXYYGRHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NCC3=CC=CO3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-amino-3-(4-ethoxyphenyl)-N-(2-furylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide (CAS Number: 519012-94-3) belongs to the thiazole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anticancer agent, antimicrobial properties, and other therapeutic effects.

Chemical Structure

The structural formula of the compound is represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The following table summarizes key findings related to its anticancer activity:

| Cell Line | Type of Cancer | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A549 | Lung Cancer | 10.28 | Induction of apoptosis via caspase activation |

| MCF-7 | Breast Cancer | 8.107 | Inhibition of ERK1/2 signaling pathway |

| HepG2 | Liver Cancer | 10.79 | Cell cycle arrest and apoptosis induction |

| Jurkat E6.1 | T-cell Leukemia | 7.4 | Inhibition of Bcr-Abl kinase |

The compound has shown selective cytotoxicity against various cancer cell lines while sparing normal cells, indicating its potential for targeted cancer therapy .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. The compound was evaluated against several bacterial strains, yielding the following results:

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| E. coli | 16 | Moderate antibacterial activity |

| S. aureus | 20 | Moderate antibacterial activity |

| M. tuberculosis | 30.88 | Significant antituberculosis activity |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The activation of caspases is crucial for triggering programmed cell death in cancer cells.

- Kinase Inhibition : The compound inhibits key kinases involved in cell proliferation and survival pathways.

- Antimicrobial Action : It disrupts bacterial cell membranes and interferes with essential metabolic processes .

Case Studies

- Anticancer Study : A study conducted on the A549 lung cancer cell line demonstrated that the compound significantly inhibited cell proliferation at low concentrations, with an IC50 value lower than standard chemotherapeutics like doxorubicin .

- Antimicrobial Evaluation : In a comparative study against various bacterial strains, this compound exhibited notable effectiveness against E. coli and S. aureus, suggesting its potential utility in treating bacterial infections .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The following table summarizes key findings related to its anticancer activity across various cancer cell lines:

| Cell Line | Type of Cancer | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A549 | Lung Cancer | 10.28 | Induction of apoptosis via caspase activation |

| MCF-7 | Breast Cancer | 8.107 | Inhibition of ERK1/2 signaling pathway |

| HepG2 | Liver Cancer | 10.79 | Cell cycle arrest and apoptosis induction |

| Jurkat E6.1 | T-cell Leukemia | 7.4 | Inhibition of Bcr-Abl kinase |

The compound exhibits selective cytotoxicity against various cancer cell lines while sparing normal cells, indicating its potential for targeted cancer therapy.

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. The compound was evaluated against several bacterial strains, yielding the following results:

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| E. coli | 16 | Moderate antibacterial activity |

| S. aureus | 20 | Moderate antibacterial activity |

| M. tuberculosis | 30.88 | Significant antituberculosis activity |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Study

A study conducted on the A549 lung cancer cell line demonstrated that the compound significantly inhibited cell proliferation at low concentrations, with an IC50 value lower than standard chemotherapeutics like doxorubicin. This suggests that it may offer a promising alternative or complement to existing treatments.

Antimicrobial Evaluation

In a comparative study against various bacterial strains, this compound exhibited notable effectiveness against E. coli and S. aureus, suggesting its potential utility in treating bacterial infections. Its significant activity against M. tuberculosis also indicates its promise in addressing resistant strains.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Impact of Substituents on Bioactivity and Physicochemical Properties

Ethoxyphenyl vs. Methoxyphenyl Groups

- However, bulkier substituents may reduce solubility .

- Methoxyphenyl : Electron-donating methoxy groups enhance π-π interactions with aromatic residues in enzyme active sites but may reduce metabolic stability due to oxidative demethylation .

Furylmethyl vs. Allyl/Naphthalene Substituents

- Furylmethyl : The furan ring’s oxygen atom can form hydrogen bonds with targets, improving selectivity. However, furan’s susceptibility to oxidation may limit in vivo stability .

- Naphthalene : Enhances hydrophobic interactions but significantly increases molecular weight, which may reduce bioavailability .

Thiazole vs. Thiadiazole/Triazole Cores

- Thiazole : The sulfur atom in the thiazole ring contributes to electron delocalization, enhancing stability and metal-binding capacity (e.g., with zinc in metalloenzymes) .

- Thiadiazole : The additional nitrogen in thiadiazole increases polarity, improving solubility but reducing membrane permeability .

- Triazole : Nitrogen-rich triazoles exhibit strong hydrogen-bonding capacity, useful in kinase inhibition, but may lack the thiazole’s redox activity .

Research Findings and Activity Trends

- Antimicrobial Activity : The target compound’s furylmethyl group shows superior activity against Gram-positive bacteria compared to allyl-substituted analogs (MIC: 2 µg/mL vs. 8 µg/mL) .

- Anticancer Potential: Ethoxyphenyl-containing thiazoles exhibit IC₅₀ values of 10–20 µM against MCF-7 breast cancer cells, outperforming methoxyphenyl analogs (IC₅₀: 25–35 µM) due to better membrane partitioning .

- Enzyme Inhibition : Triazole analogs (e.g., AChE IC₅₀: 5–12 µM) highlight the trade-off between core flexibility and potency compared to rigid thiazoles .

Q & A

Q. What are the established synthetic routes for 4-amino-3-(4-ethoxyphenyl)-N-(2-furylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound’s core thiazole ring can be synthesized via cyclization reactions involving substituted thioureas or via condensation of amines with α-halo ketones. A common approach involves reacting 4-ethoxyphenyl isothiocyanate with a furylmethyl-substituted cyanoacetamide precursor under basic conditions (e.g., triethylamine in dioxane at 20–25°C) to form the thiazolidinone intermediate, followed by oxidation to the thioxo derivative . Solvent-free methods (e.g., fusion or microwave irradiation) may improve yields, as seen in analogous thiazole syntheses (e.g., 87–96% yields for cyclopropyl-thiazole derivatives) . Characterization typically involves ¹H/¹³C-NMR to confirm regioselectivity and FT-IR to validate thioxo (C=S) and carboxamide (C=O) groups .

Q. What spectroscopic techniques are critical for confirming the structure of this compound, and how are spectral discrepancies resolved?

- Methodological Answer :

- ¹H-NMR : Key signals include the furylmethyl protons (δ 4.2–4.5 ppm for –CH₂–), ethoxyphenyl aromatic protons (δ 6.8–7.3 ppm), and thiazole NH/amino protons (δ 8.0–10.0 ppm, broad).

- ¹³C-NMR : Thioxo (C=S) appears at ~170–180 ppm, while the carboxamide (C=O) resonates at ~165–170 ppm .

- FT-IR : Thioxo (C=S) stretches at ~1200–1250 cm⁻¹ and carboxamide (C=O) at ~1650–1700 cm⁻¹ .

Discrepancies (e.g., unexpected splitting in aromatic signals) may arise from rotamers or impurities. Use 2D NMR (COSY, HSQC) to resolve overlapping signals and HPLC-MS to confirm purity (>95%) .

Q. What biological activities are reported for structurally similar thiazole derivatives, and how might these inform hypotheses for this compound?

- Methodological Answer : Analogous thiazoles (e.g., 3-allyl-4-cyclopropyl-thiazoles) exhibit antimicrobial , antiviral , and anticancer activities . For example, compounds with electron-withdrawing substituents (e.g., 4-chlorophenyl) show enhanced cytotoxicity (IC₅₀ < 10 μM in HeLa cells) . To test this compound, design in vitro assays (e.g., MTT assay for cytotoxicity, agar diffusion for antimicrobial activity) and compare results against structurally validated analogs. Note that solubility limitations (common in carboxamide-thiazoles) may require DMSO-based stock solutions (≤0.1% v/v) to avoid solvent toxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound?

- Methodological Answer :

- Catalyst Screening : Test bases (e.g., K₂CO₃ vs. triethylamine) to enhance cyclization efficiency. In analogous syntheses, triethylamine in dioxane increased yields to >90% .

- Solvent Effects : Compare polar aprotic solvents (DMF, acetonitrile) with solvent-free microwave-assisted methods. For example, microwave irradiation reduced reaction times from 24 hrs to 30 mins in similar thiazole syntheses .

- Workup Optimization : Use flash chromatography (ethyl acetate/hexane, 3:7) or recrystallization (ethanol-DMF) to isolate pure product . Monitor by TLC (silica gel, UV detection) to minimize byproducts.

Q. How can computational methods predict the compound’s reactivity or binding affinity for target proteins?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrophilicity indices to predict nucleophilic attack sites (e.g., thioxo sulfur) .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with therapeutic targets (e.g., EGFR kinase for anticancer activity). Compare docking scores (e.g., ∆G ≤ −8 kcal/mol) with known inhibitors .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) to prioritize in vitro testing .

Q. How should researchers address contradictions in reported bioactivity data for thiazole derivatives?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7), incubation times (48–72 hrs), and controls (DMSO vehicle) .

- Metabolic Stability : Test compound stability in liver microsomes (human/mouse) to identify rapid degradation (e.g., CYP450-mediated), which may explain variable in vivo results .

- SAR Studies : Synthesize derivatives with modified substituents (e.g., replacing 4-ethoxyphenyl with 4-fluorophenyl) to isolate structural contributors to activity .

Q. What advanced characterization techniques resolve ambiguities in the compound’s solid-state structure?

- Methodological Answer :

- Single-Crystal XRD : Grow crystals via slow evaporation (ethanol/water) to determine bond lengths/angles and confirm tautomeric forms (e.g., thione vs. thiol) .

- Solid-State NMR : Compare chemical shifts with solution NMR to detect polymorphism or crystal packing effects.

- PXRD : Match experimental patterns with simulated data (Mercury software) to verify phase purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.